molecular formula C5H3ClN4 B169775 6-Chloropurine CAS No. 111055-92-6

6-Chloropurine

Cat. No.: B169775
CAS No.: 111055-92-6
M. Wt: 154.56 g/mol
InChI Key: ZKBQDFAWXLTYKS-UHFFFAOYSA-N
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Description

6-Chloropurine is a chlorinated derivative of purine, a heterocyclic aromatic organic compound. Its molecular formula is C₅H₃ClN₄, and it has a molecular weight of 154.56 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloropurine can be synthesized by reacting hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethylaniline . The reaction typically involves heating hypoxanthine under pressure with phosphoryl chloride, which facilitates the chlorination process.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often crystallized from water to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropurine undergoes various chemical reactions, including substitution, oxidation, and reduction.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its antileukemic properties further enhance its significance in medicinal chemistry .

Properties

IUPAC Name

6-chloro-7H-purine
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InChI

InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)
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InChI Key

ZKBQDFAWXLTYKS-UHFFFAOYSA-N
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Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)Cl
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Molecular Formula

C5H3ClN4
Record name 6-chloropurine
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DSSTOX Substance ID

DTXSID00861673
Record name 6-Chloropurine
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Molecular Weight

154.56 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name 6-Chloropurine
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CAS No.

87-42-3, 133762-83-1
Record name 6-Chloropurine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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